2-(cyclopropylmethyl)-N'-(9-fluoro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)-3-(3,3,3-trifluoropropyl)butanediamide, commonly referred to as BMS-983970, is a synthetic compound primarily developed as an oral pan-Notch inhibitor. This compound has shown significant potential in preclinical models for treating various cancers, particularly T-cell acute lymphoblastic leukemia and solid tumor xenografts. The mechanism of action involves the inhibition of the Notch signaling pathway, which plays a critical role in cell proliferation and differentiation.
The synthesis of BMS-983970 involves several key steps that utilize advanced organic chemistry techniques. The process begins with the formation of the 1,4-benzodiazepinone framework, which serves as the core structure for the compound.
The molecular formula of BMS-983970 is , with a molecular weight of approximately 518.5 g/mol. The compound features a complex structure that includes multiple functional groups:
The structural representation can be derived from its IUPAC name and corresponding InChI key:
BMS-983970 undergoes various chemical reactions that are essential for its biological activity:
The primary reaction mechanism involves the competitive inhibition of γ-secretase, leading to decreased levels of active Notch intracellular domain (NICD), which is vital for transcriptional activation in cancer cells .
BMS-983970 inhibits the Notch signaling pathway by targeting γ-secretase, an enzyme responsible for cleaving Notch receptors. This inhibition prevents the release of NICD into the cytoplasm, thereby blocking its translocation to the nucleus where it would normally activate target gene transcription.
By inhibiting this pathway, BMS-983970 effectively reduces tumor cell proliferation and enhances apoptosis in cancer cells. Preclinical studies have demonstrated significant reductions in tumor growth rates in models treated with this compound .
BMS-983970 is characterized by:
Key chemical properties include:
BMS-983970 has significant potential applications in cancer research:
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7